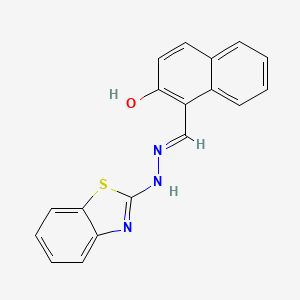

2-hydroxy-1-naphthaldehyde 1,3-benzothiazol-2-ylhydrazone

描述

2-Hydroxy-1-naphthaldehyde is a technical grade compound with the linear formula HOC10H6CHO . It has a molecular weight of 172.18 . It’s used in Merrified-type synthesis to determine free amino acid groups in polymers .

Synthesis Analysis

The synthesis of 2-hydroxy-1-naphthaldehyde involves a condensation reaction of β-naphthol with sodium hydroxide in ethanol, followed by the addition of chloroform . The reaction begins with the formation of a deep blue color, indicating the start of the reaction .

Molecular Structure Analysis

The SMILES string for 2-hydroxy-1-naphthaldehyde is [H]C(=O)c1c(O)ccc2ccccc12 . This represents the molecular structure of the compound.

Chemical Reactions Analysis

Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system were investigated by ab initio time-dependent density functional theory (TDDFT) calculation .

Physical And Chemical Properties Analysis

2-Hydroxy-1-naphthaldehyde is soluble in water (40 g/L at 20°C) . It has a boiling point of 192 °C/27 mmHg and a melting point of 76-80 °C .

科学研究应用

Fluorescent Labeling and Detection

HNA-BT has been investigated as a derivatizing reagent for the fluorescence detection of specific amino acids. In particular, it has been used to detect histidine, methionine, and tryptophan. The derivatization process enhances the sensitivity and selectivity of amino acid analysis, allowing researchers to quantify these amino acids in complex samples .

Polymer Chemistry

In polymer science, HNA-BT finds application in the Merrifield-type synthesis. It is utilized to determine free amino acid groups in polymers. By reacting with amino groups, HNA-BT enables the quantification of these functional groups, providing valuable information for polymer characterization and modification .

安全和危害

2-Hydroxy-1-naphthaldehyde is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating it’s very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

作用机制

Target of Action

It’s known that this compound is a schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde with various amines . Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions.

Mode of Action

The mode of action of 2-hydroxy-1-naphthaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with its targets. The aromatic moiety of the compound is coplanar with the imine bond, and the imine bond exhibits trans-geometry . This structural configuration may influence the compound’s interaction with its targets.

属性

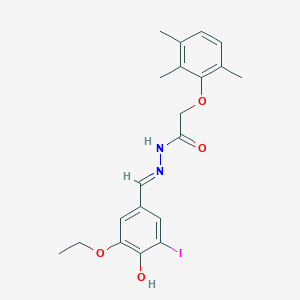

IUPAC Name |

1-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-11,22H,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQOKPNLCRCFM-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4S3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC4=CC=CC=C4S3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)

![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)

![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)

![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)

![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)